![molecular formula C7H10N2O2 B1335060 3-(1H-Imidazol-1-YL)butanoic acid CAS No. 98009-60-0](/img/structure/B1335060.png)
3-(1H-Imidazol-1-YL)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Imidazol-1-YL)butanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of 3-(1H-Imidazol-1-YL)butanoic acid consists of a butanoic acid group attached to an imidazole ring . The InChI code for this compound is 1S/C7H10N2O2/c1-6(4-7(10)11)9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
3-(1H-Imidazol-1-YL)butanoic acid is a white or colorless solid . It has a melting point of 138-140 degrees Celsius . It is highly soluble in water and other polar solvents .科学的研究の応用
Pharmaceutical Drug Synthesis
3-(1H-Imidazol-1-YL)butanoic acid: is a building block in the synthesis of various pharmaceutical drugs. The imidazole ring is a component of many drugs due to its versatility and presence in natural bioactive compounds . For example, it’s found in molecules like histidine , purine , histamine , and even in the structure of DNA . The imidazole moiety can contribute to a drug’s ability to interact with biological targets, enhancing its therapeutic potential.
Antimicrobial Agents
Compounds containing the imidazole ring, such as 3-(1H-Imidazol-1-YL)butanoic acid , have been shown to exhibit antimicrobial properties. They can be used to develop new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance (AMR) . The imidazole ring’s ability to interact with microbial enzymes and receptors makes it a valuable component in the fight against infectious diseases.
Anticancer Research
Imidazole derivatives are being explored for their anticancer properties. The imidazole ring is a part of several chemotherapeutic agents, such as dacarbazine , which is used in the treatment of Hodgkin’s disease . Research into 3-(1H-Imidazol-1-YL)butanoic acid could lead to the development of new anticancer drugs that target specific pathways involved in tumor growth and proliferation.
Anti-inflammatory and Analgesic Applications
The imidazole ring is known to contribute to anti-inflammatory and analgesic effects in drug molecules. This makes 3-(1H-Imidazol-1-YL)butanoic acid a potential candidate for the development of new anti-inflammatory and pain-relief medications . Its ability to modulate inflammatory pathways can be harnessed to treat conditions like arthritis and other inflammatory disorders.
Gastrointestinal Therapeutics
Drugs containing imidazole rings, such as omeprazole and pantoprazole , are widely used in the treatment of gastrointestinal disorders like acid reflux and ulcers . 3-(1H-Imidazol-1-YL)butanoic acid could be used to synthesize new drugs that regulate acid secretion and protect the gastric lining, offering relief to patients with these conditions.
Neurological Disorder Treatments
The imidazole structure is present in compounds that affect the central nervous system. This suggests that 3-(1H-Imidazol-1-YL)butanoic acid could be used in the development of drugs for neurological disorders. It could play a role in synthesizing new treatments for diseases like Alzheimer’s, Parkinson’s, and epilepsy, where modulation of neurotransmitter activity is crucial .
Safety and Hazards
特性
IUPAC Name |
3-imidazol-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(4-7(10)11)9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJDXGSNNOEKJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389232 |
Source
|
Record name | 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-YL)butanoic acid | |
CAS RN |
98009-60-0 |
Source
|
Record name | 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-imidazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。